TGX-115
Overview
Description
TGX-115 is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a 2-methylphenoxy group and a morpholinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
TGX-115 primarily targets the PI3-K isoforms p110β and p110δ . These are enzymes that play a crucial role in regulating platelet adhesion and inhibiting phosphoinositide (PI) 3-kinase .
Mode of Action
This compound acts as a cytopermeable and potent inhibitor of the PI3-K isoforms p110β and p110δ . It has IC50 values of 0.13 μM for p110β and 0.63 μM for p110δ , indicating its strong inhibitory action against these enzymes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . By inhibiting the PI3-K isoforms, this compound disrupts the normal functioning of this pathway, leading to downstream effects that can influence various cellular processes.
Result of Action
The inhibition of PI3-K isoforms by this compound can lead to a variety of molecular and cellular effects. One key effect is the regulation of platelet adhesion . By inhibiting phosphoinositide 3-kinase, this compound can potentially influence cardiovascular diseases such as coronary artery occlusion, stroke, acute coronary syndrome, acute myocardial infarction, restenosis, arteriosclerosis, and unstable angina .
Biochemical Analysis
Biochemical Properties
TGX-115 is a potent inhibitor of the PI3-K isoforms p110β and p110δ, with IC50 values of 0.13 μM and 0.63 μM, respectively . This compound interacts with phosphoinositide 3-kinase, an enzyme that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. By inhibiting PI3-K, this compound can modulate these processes, making it a valuable tool for biochemical research. Additionally, this compound has been shown to regulate platelet adhesion, which is essential for understanding cardiovascular diseases .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound inhibits the PI3-K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism . By targeting this pathway, this compound can alter cellular responses to external stimuli, affecting processes such as insulin signaling and glucose metabolism . This compound’s ability to modulate these pathways makes it a valuable tool for studying cellular functions and disease mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PI3-K isoforms p110β and p110δ, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as Akt, which is a key regulator of cell survival and growth . By blocking the PI3-K/Akt/mTOR pathway, this compound can induce changes in gene expression and cellular metabolism, ultimately affecting cell function and survival . This mechanism of action highlights the potential of this compound as a therapeutic agent for diseases involving dysregulated PI3-K signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of PI3-K activity . Over extended periods, the compound may degrade, leading to a reduction in its inhibitory effects. Long-term studies have also indicated that continuous exposure to this compound can result in sustained alterations in cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PI3-K activity without causing significant toxicity . At higher doses, the compound may induce adverse effects, including toxicity and off-target interactions . Studies have identified threshold effects, where specific dosages result in optimal inhibition of PI3-K activity while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PI3-K . By inhibiting PI3-K, this compound can alter the levels of phosphoinositides, which are essential for cellular signaling and metabolism . This compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic processes. Additionally, this compound’s interaction with enzymes and cofactors involved in these pathways further highlights its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to diffuse across cell membranes and reach its intracellular targets . Additionally, this compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PI3-K and other intracellular targets . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its sites of action . The subcellular distribution of this compound is essential for its inhibitory effects on PI3-K and its downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TGX-115 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2-methylphenoxy Group: The 2-methylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinoline core with 2-methylphenol in the presence of a base such as potassium carbonate.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative is reacted with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
TGX-115 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate as a base in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
TGX-115 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
8-(2-chlorophenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one: Similar structure but with a chlorine atom instead of a methyl group.
8-(2-methoxyphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
TGX-115 is unique due to the presence of the 2-methylphenoxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYYZGLCNUZWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432609 | |
Record name | BiomolKI2_000001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351071-62-0 | |
Record name | BiomolKI2_000001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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